molecular formula C7H7ClN4O2 B6218367 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 2742652-46-4

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B6218367
CAS No.: 2742652-46-4
M. Wt: 214.61 g/mol
InChI Key: ICICLSSHZSMUSS-UHFFFAOYSA-N
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Description

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and yield of the compound, making it suitable for further applications in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. It is being investigated for:

  • Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, research indicates that modifications to the triazole ring can enhance efficacy against resistant strains of bacteria .
  • Anticancer Properties : Preliminary studies suggest that 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives may inhibit tumor growth. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .
  • Neurological Applications : There is emerging evidence that triazole derivatives can act as neuroprotective agents. Their ability to cross the blood-brain barrier makes them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Science

The compound is also being explored in agricultural applications:

  • Fungicides : Research has indicated that certain triazolo compounds can be effective as fungicides, providing protection against a variety of plant pathogens. Their mode of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .
  • Herbicides : Some studies suggest that modifications of the triazolo structure can lead to compounds with herbicidal properties, offering new avenues for weed management in crops without harming beneficial plants .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazolo-pyridine derivatives. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than existing antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Research, researchers synthesized a series of 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives and tested their effects on cancer cell lines. One compound demonstrated a remarkable ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding suggests potential for further development into a novel anticancer agent .

Mechanism of Action

The mechanism by which 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets. These targets include enzymes such as kinases, where the compound can act as an inhibitor, disrupting the enzyme’s activity and thereby modulating cellular pathways. The exact pathways and molecular interactions depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    1,2,4-triazolo[1,5-a]pyridine: Lacks the carboxylic acid group, leading to different chemical properties and biological activities.

Uniqueness

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further functionalization and enhances its potential as a versatile intermediate in drug synthesis.

Biological Activity

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS No. 1234616-29-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing information from various studies and sources.

  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 162.15 g/mol
  • CAS Number : 1234616-29-5

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including antimicrobial and antiviral effects.

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a]pyridine compounds exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of new hybrid compounds based on triazolo structures that showed significant activity against Chlamydia species, suggesting a potential for developing selective drugs targeting these pathogens .

Antiviral Activity

Another significant area of research involves the compound's antiviral properties. A study on related triazolo compounds demonstrated their ability to inhibit RNA-dependent RNA polymerase (RdRP) interactions crucial for viral replication. These compounds were effective against influenza virus strains in vitro . The mechanism is hypothesized to involve disruption of protein-protein interactions essential for viral assembly and replication.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives. A recent study investigated various analogs and their potency against Cryptosporidium parvum, revealing that modifications to the triazolo ring significantly impacted biological activity .

Case Studies and Research Findings

StudyFindings
Study on ChlamydiaNew triazolo derivatives showed selective activity against Chlamydia with potential for drug development .
Influenza Virus StudyCompounds disrupted RdRP interactions; effective in plaque reduction assays .
Cryptosporidium ResearchStructure modifications led to enhanced potency; some analogs demonstrated low cytotoxicity while retaining efficacy .

Properties

CAS No.

2742652-46-4

Molecular Formula

C7H7ClN4O2

Molecular Weight

214.61 g/mol

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H6N4O2.ClH/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7;/h1-3H,(H2,8,10)(H,12,13);1H

InChI Key

ICICLSSHZSMUSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=C1C(=O)O.Cl

Purity

95

Origin of Product

United States

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